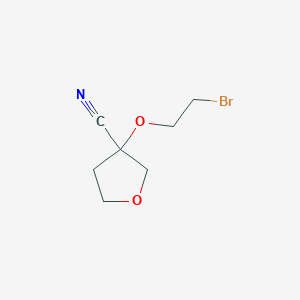![molecular formula C21H20N6OS B2389135 N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-21-6](/img/structure/B2389135.png)
N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
New Routes to Pyridino[2,3-d]pyrimidin-4-one and Related Derivatives
Research by Hassneen and Abdallah (2003) delves into the synthesis of new pyridino[2,3-d]pyrimidin-4-one derivatives and their isomers, highlighting the chemical versatility and potential for further functionalization of triazolopyrimidine compounds. This work underscores the structural diversity achievable with pyrimidine scaffolds, pointing towards their utility in synthesizing novel compounds with possible unique properties (Hassneen & Abdallah, 2003).
Radioligands for Imaging Applications
Dollé et al. (2008) report on the radiosynthesis of [18F]PBR111, a selective radioligand developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This study exemplifies the application of triazolopyrimidine derivatives in the medical imaging field, where such compounds are engineered to incorporate radiolabels for diagnostic purposes (Dollé et al., 2008).
Synthesis and Herbicidal Activity
Yang, Xu, and Lu (2001) explore the synthesis and preliminary bioassay results of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting their potential herbicidal activity. This research indicates the agricultural applications of triazolopyrimidine derivatives, where chemical modifications can lead to compounds with targeted herbicidal properties (Yang, Xu, & Lu, 2001).
Potential Anticancer Agents
A study by Abdelhamid et al. (2016) on the synthesis of 3-heteroarylindoles with triazolopyrimidine structures reveals their evaluation as potential anticancer agents. This work demonstrates the ongoing research into triazolopyrimidine derivatives for therapeutic applications, particularly in the development of new anticancer drugs (Abdelhamid et al., 2016).
Antimicrobial Activities
Research into the antimicrobial activities of novel heterocycles, including those incorporating the triazolopyrimidine moiety, underscores the potential of these compounds in addressing microbial resistance. Studies like those conducted by Abu-Melha (2013) contribute to the discovery of new antimicrobial agents, highlighting the broad applicability of triazolopyrimidine derivatives in pharmaceutical research (Abu-Melha, 2013).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-4-7-16(8-5-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-9-6-14(2)10-15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUFIQSRUHWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)C)C)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)



![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)